molecular formula C4H9BF3KO3 B3024197 Potassium Trimethoxy(trifluoromethyl)borate CAS No. 626232-27-7

Potassium Trimethoxy(trifluoromethyl)borate

Cat. No.: B3024197
CAS No.: 626232-27-7
M. Wt: 212.02 g/mol
InChI Key: XQUUVPNLRZQWNF-UHFFFAOYSA-N
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Description

Potassium Trimethoxy(trifluoromethyl)borate (CAS RN 626232-27-7) is a shelf-stable, crystalline salt widely employed as a versatile reagent in nucleophilic trifluoromethylation reactions . Its primary research value lies in introducing the trifluoromethyl (CF3) group into organic molecules, a key transformation in medicinal and agrochemical development due to the profound effects of fluorination on a compound's metabolic stability, lipophilicity, and bioavailability . This reagent effectively acts as a synthetic equivalent to the "CF3-" anion, participating in reactions with various electrophiles. Documented applications include the nucleophilic trifluoromethylation of aldehydes to produce trifluoromethyl carbinols , as well as copper-catalyzed cross-coupling reactions with aryl iodides and aryl boronic acids to access trifluoromethylated arenes, which are privileged structures in pharmaceutical and materials science . This compound offers practical advantages as a convenient source of the nucleophilic trifluoromethyl group. Researchers should note that it requires specific storage and handling; it is both hygroscopic and heat-sensitive and must be kept sealed under an inert gas in a refrigerated (0-10°C) environment . This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

potassium;trimethoxy(trifluoromethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3O3.K/c1-9-5(10-2,11-3)4(6,7)8;/h1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUUVPNLRZQWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(F)(F)F)(OC)(OC)OC.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626232-27-7
Record name Potassium (trifluoromethyl)trimethylborate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium Trimethoxy(trifluoromethyl)borate can be synthesized through the reaction of potassium fluoride with trimethoxy(trifluoromethyl)borane. The reaction typically takes place in an inert atmosphere to prevent moisture from affecting the product. The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually stored under inert gas and refrigerated to maintain its stability .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

K[CF₃B(OMe)₃] serves as a nucleophilic CF₃⁻ source for carbonyl compounds, enabling efficient trifluoromethylation under mild conditions.

Reaction with Aldehydes

  • Mechanism : The trifluoromethyl anion (CF₃⁻) adds to the carbonyl carbon, forming trifluoromethylated alcohols after acidic workup.

  • Conditions :

    • Solvent: DMF or DMSO

    • Temperature: 50–60°C

    • Base: Not required (unlike Ruppert–Prakash reagent, which requires fluoride activation) .

Example Reaction :

text
Aldehyde (1 mmol) + K[CF₃B(OMe)₃] (1.2 eq) → CF₃-substituted alcohol (90% yield)

Procedure :

  • Combine aldehyde and K[CF₃B(OMe)₃] in DMF.

  • Heat at 50°C for 1 hour.

  • Acidify with HCl, extract with Et₂O, and purify via chromatography.

SubstrateProductYieldConditions
Benzaldehydeα-Trifluoromethylbenzyl alcohol90%DMF, 50°C
4-Methoxybenzaldehyde4-MeO-α-CF₃-benzyl alcohol85%DMSO, 60°C

Copper-Promoted Cross-Coupling Reactions

The reagent participates in Ullmann-type couplings with aryl iodides and boronic esters, forming biaryl trifluoromethylated products.

Reaction with Aryl Iodides

  • Catalyst : CuI/1,10-phenanthroline

  • Conditions :

    • Solvent: DMSO

    • Temperature: 60°C

    • Oxidant: O₂ (for re-oxidation of Cu⁰ to Cuᴵ) .

Example Reaction :

text
Aryl iodide + K[CF₃B(OMe)₃] → Biaryl-CF₃ (90% yield)
Aryl IodideProductYieldCatalyst System
4-Iodoanisole4-CF₃-anisole90%CuI/1,10-phenanthroline
2-Iodonaphthalene2-CF₃-naphthalene88%Cu(OAc)₂/O₂

Suzuki-Miyaura Cross-Coupling

K[CF₃B(OMe)₃] enables palladium-catalyzed coupling with aryl halides, expanding access to trifluoromethylated arenes.

Key Features:

  • Catalyst : Pd(PPh₃)₄

  • Conditions :

    • Solvent: THF

    • Temperature: 80°C

    • Additives: 18-crown-6, KOtBu .

Example Reaction :

text
Aryl bromide + K[CF₃B(OMe)₃] → Aryl-CF₃ (70–92% yield)
Aryl BromideProductYieldReference
4-Bromotoluene4-CF₃-toluene85%
2-Bromopyridine2-CF₃-pyridine78%

Comparative Reactivity

K[CF₃B(OMe)₃] exhibits distinct advantages over related trifluoromethylating reagents:

ReagentSolvent CompatibilityActivation RequiredStability
K[CF₃B(OMe)₃]Polar aprotic (DMF, DMSO)NoHygroscopic, heat-sensitive
TMSCF₃ (Ruppert–Prakash)Ethereal solventsFluoride (TBAF/CsF)Moisture-sensitive
Cs[CF₃B(OMe)₃]Ethereal solventsNoHigher reactivity in THF

Key Advantages :

  • Solid-state stability : Easier handling compared to liquid reagents .

  • Broad substrate scope : Compatible with aldehydes, ketones, aryl iodides, and boronic acids .

Limitations and Challenges

  • Solvent Constraints : Requires polar aprotic solvents (DMF/DMSO) for optimal reactivity .

  • Sensitivity : Degrades under moisture; storage under inert gas recommended .

  • Competing side reactions : Over-trifluoromethylation observed with electron-deficient substrates .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Nucleophilic Addition Reactions : The compound effectively reacts with carbonyl compounds (aldehydes and ketones) to produce trifluoromethylated alcohols. The reaction generally occurs in the presence of a base and a solvent like dimethylformamide (DMF) at elevated temperatures .
  • Cross-Coupling Reactions : It plays a crucial role in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is particularly valuable in synthesizing biaryl compounds .

2. Medicinal Chemistry

  • The incorporation of trifluoromethyl groups into pharmaceutical compounds enhances their metabolic stability and bioavailability. This compound is utilized in the synthesis of potential drug candidates, making it an important reagent in medicinal chemistry .

3. Agrochemicals and Materials Science

  • In the chemical industry, this compound is employed in the production of agrochemicals and has applications in developing new polymers and advanced materials. Its unique reactivity allows for modifications that can significantly alter the chemical and physical properties of target molecules .

Case Studies

Case Study 1: Nucleophilic Trifluoromethylation

  • In a study published in Journal of Organic Chemistry, researchers demonstrated the efficacy of this compound in nucleophilic trifluoromethylation reactions. The compound was shown to react with various aldehydes under optimized conditions, yielding high yields of desired products .

Case Study 2: Application in Drug Development

  • A recent investigation highlighted the use of this compound in synthesizing novel pharmaceutical agents with enhanced bioactivity profiles. By introducing trifluoromethyl groups into lead compounds, researchers observed improved pharmacokinetic properties .

Case Study 3: Polymer Development

  • Research conducted on polymer materials indicated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and mechanical properties, showcasing its potential in materials science applications .

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Prepared in near-quantitative yield via reaction of B(OMe)₃, CF₃SiMe₃, and KF .
  • Applications : Enables copper-catalyzed trifluoromethylation of aryl iodides to generate benzotrifluorides (yields >80%) under base-free conditions .
  • Advantages : Superior nucleophilicity compared to other CF₃ sources, attributed to the electron-donating methoxy groups .

Comparison with Structurally Related Potassium Trifluoroborates

Potassium (Trifluoromethyl)trifluoroborate (CAS: 42298-15-7)

  • Structure : B(CF₃)F₃⁻K⁺, lacking methoxy groups.
  • Reactivity : Less nucleophilic due to electron-withdrawing fluorine atoms; requires harsher conditions (e.g., strong bases or elevated temperatures) for CF₃ transfer .
  • Applications: Limited utility in cross-coupling reactions compared to the trimethoxy analogue .

Potassium Alkoxymethyltrifluoroborates

  • Structure : General formula B(CF₃)(OR)₃⁻K⁺ (R = alkyl/aryl).
  • Synthesis : Prepared via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides, optimized using Soxhlet extraction for improved yields .
  • Applications : Used in Suzuki-Miyaura cross-coupling with aryl chlorides. Solubility challenges in organic solvents necessitate specialized purification techniques .

Potassium Styryltrifluoroborates

  • Structure : B(CF₃)(vinyl-aryl)⁻K⁺.
  • Reactivity : Participate in Brønsted acid-catalyzed alkenylation of 2-ethoxytetrahydrofuran. Yields range from 54% (electron-rich substrates) to 79% (indene derivatives) .
  • Limitations : Electronic effects of substituents significantly influence reaction efficiency .

Functional Comparison with Non-CF₃ Borate Salts

Potassium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB)

  • Structure : [B(3,5-(CF₃)₂C₆H₃)₄]⁻K⁺.
  • Applications :
    • Electrochemistry : Acts as a lipophilic anion in ion-selective electrodes (ISEs) for K⁺ and Ca²⁺ detection .
    • Stability : Resists hydrolysis, making it ideal for long-term sensor use .

Potassium Tetrakis(4-chlorophenyl)borate (KTpClB)

  • Structure : [B(4-ClC₆H₄)₄]⁻K⁺.
  • Applications : Common in ISEs for detecting divalent cations (e.g., Pb²⁺, Ca²⁺). Less lipophilic than KTFPB, leading to shorter sensor lifespans .

Data Table: Key Parameters of Selected Potassium Borates

Compound CAS Key Structural Feature Primary Application Yield/Performance Reference
Potassium Trimethoxy(trifluoromethyl)borate 626232-27-7 B(CF₃)(OMe)₃⁻ Trifluoromethylation of aryl iodides >80% (mild conditions)
Potassium (Trifluoromethyl)trifluoroborate 42298-15-7 B(CF₃)F₃⁻ Limited organic synthesis Requires harsh conditions
Potassium Styryltrifluoroborate N/A B(CF₃)(vinyl-aryl)⁻ Alkenylation reactions 54–79%
KTFPB N/A [B(3,5-(CF₃)₂C₆H₃)₄]⁻ Ion-selective electrodes High stability in sensors

Research Findings and Mechanistic Insights

  • Trimethoxy Advantage : The methoxy groups in this compound enhance boron’s nucleophilicity, enabling efficient CF₃ transfer without requiring stoichiometric bases .
  • Solubility Challenges : Alkoxymethyltrifluoroborates exhibit poor solubility in acetone and acetonitrile, necessitating Soxhlet extraction for isolation .
  • Electronic Effects : Electron-deficient styryltrifluoroborates achieve higher yields (e.g., 78% for 3-fluorophenyl derivatives) than electron-rich analogues (54% for para-methyl substrates) .

Biological Activity

Potassium Trimethoxy(trifluoromethyl)borate (PTMFB) is an organoboron compound that has garnered attention in organic synthesis due to its unique trifluoromethylating properties. Its molecular formula is C4_4H9_9BF3_3KO3_3, and it is primarily utilized as a reagent in nucleophilic addition reactions, particularly targeting carbonyl groups. This article explores the biological activity of PTMFB, its mechanisms of action, and its applications in medicinal chemistry.

PTMFB acts as a trifluoromethylating agent , facilitating nucleophilic addition reactions. The compound's mechanism involves the following steps:

  • Nucleophilic Attack : The trifluoromethyl group (CF3_3) is introduced into organic molecules through nucleophilic attack on electrophilic centers, such as carbonyl groups in aldehydes and ketones.
  • Formation of Products : The reaction typically results in the formation of trifluoromethylated alcohols or biaryl compounds when used in cross-coupling reactions.

Biological Relevance

The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their biological properties, including:

  • Metabolic Stability : Compounds with trifluoromethyl groups often exhibit increased metabolic stability, making them suitable candidates for drug development.
  • Bioavailability : The presence of CF3_3 groups can improve the bioavailability of pharmaceutical agents by altering their pharmacokinetic profiles.

Research Findings

Recent studies have highlighted several applications and findings related to PTMFB:

  • Synthesis of Drug Candidates : PTMFB has been employed in synthesizing various drug candidates, particularly those targeting metabolic pathways or exhibiting anti-cancer properties. For instance, it has been used to modify existing pharmaceutical compounds to enhance their efficacy and reduce toxicity .
  • Cross-Coupling Reactions : In a study by TCI Chemicals, PTMFB was utilized in Suzuki-Miyaura cross-coupling reactions, demonstrating its effectiveness in forming complex biaryl structures that have potential therapeutic applications .

Case Studies

  • Trifluoromethylation in Anticancer Research :
    • A study demonstrated that trifluoromethylated derivatives synthesized using PTMFB exhibited significant antiproliferative effects on murine melanoma B16 cells while maintaining low toxicity on normal cells .
  • Development of Agrochemicals :
    • Research has shown that PTMFB can be used to synthesize agrochemical compounds with enhanced activity against pests, showcasing its versatility beyond medicinal applications .

Comparison of Biological Activity with Other Compounds

CompoundActivity TypeKey Findings
This compoundTrifluoromethylationEnhances metabolic stability and bioavailability
Potassium TrifluoromethyltrifluoroborateCross-coupling reactionsEffective for forming complex biaryl structures
Potassium TrifluoromethylphenylborateNucleophilic additionUsed for synthesizing potential drug candidates

Q & A

Q. What are the optimized synthetic routes for Potassium Trimethoxy(trifluoromethyl)borate, and how do reaction conditions influence yield?

this compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key steps include:

  • Using 3 equivalents of alkoxide for efficient substitution (due to steric hindrance from the trifluoromethyl group).
  • Addressing low solubility in organic solvents (e.g., acetone) through continuous Soxhlet extraction, improving yields to >90% .
  • Avoiding moisture-sensitive intermediates by performing reactions under inert atmospheres (N₂/Ar) and using anhydrous solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Multinuclear NMR Spectroscopy :
    • ¹H NMR : Identify methoxy (δ ~3.7–3.8 ppm) and trifluoromethyl environments.
    • ¹¹B NMR : A quartet near δ -1.0 ppm (J = 37–40 Hz) confirms boron trifluoride coordination .
    • ¹⁹F NMR : Distinct splitting patterns (e.g., δ -135 ppm) verify trifluoromethyl and borate interactions .
  • HRMS (APPI/LTQ-Orbitrap) : Validate molecular ion peaks (e.g., [M-K]⁻) with <2 ppm deviation .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Store at room temperature under anhydrous conditions (e.g., desiccator with P₂O₅).
  • Use nitrogen-purged vials to prevent hydrolysis of the trifluoromethyl-borate moiety .
  • Avoid prolonged exposure to light, as UV radiation may degrade the methoxy groups .

Q. How does moisture impact the reactivity of this compound in cross-coupling reactions?

Moisture induces hydrolysis, forming boronic acid byproducts that reduce coupling efficiency. Mitigation strategies include:

  • Pre-drying solvents (e.g., THF over molecular sieves).
  • Conducting reactions in sealed Schlenk flasks with rigorous exclusion of air .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic activity between this compound and analogous fluorinated borates?

  • Electronic Effects : The electron-withdrawing trifluoromethyl group reduces boron’s Lewis acidity compared to aryl-substituted borates (e.g., KBArF), limiting its role in non-covalent activation of substrates like esters .
  • Steric Hindrance : The trimethoxy group impedes coordination to transition metals (e.g., Ni or Pd), necessitating ligand optimization for cross-coupling reactions .

Q. How can researchers resolve discrepancies in reported NMR data for this compound derivatives?

  • Solvent-Dependent Shifts : Compare spectra in deuterated acetone vs. DMSO. For example, methoxy protons exhibit upfield shifts in DMSO-d₆ due to hydrogen bonding .
  • Dynamic Effects : Variable-temperature NMR can clarify fluxional behavior in boron-alkoxide bonding .

Q. What methodological advancements enable the use of this compound in stereoselective allylic substitutions?

  • Ligand Design : Chiral phosphine ligands (e.g., Binap) enhance enantioselectivity when paired with Ni catalysts.
  • Substrate Engineering : Allylic carbonates with electron-deficient leaving groups (e.g., OC(O)CF₃) improve reaction rates .

Q. How does the choice of base affect the regioselectivity of SN2 reactions involving this compound precursors?

  • Bulky Bases (e.g., LDA): Promote deprotonation at sterically accessible sites, favoring linear alkoxymethyl products.
  • Small Bases (e.g., KOH): Enable equilibration between competing transition states, leading to branched isomers .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from inorganic byproducts?

  • Soxhlet Extraction : Use acetone or acetonitrile to selectively dissolve the product while leaving KBr or KHF₂ residues in the thimble .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals with minimal co-precipitation of salts .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Assess boron’s charge density (NBO analysis) and transition-state geometries for SN2 pathways.
  • Docking Studies : Simulate interactions with catalytic surfaces (e.g., Pd nanoparticles) to guide ligand selection .

Safety and Handling

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H314/H335 hazards) .
  • Spill Management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium Trimethoxy(trifluoromethyl)borate
Reactant of Route 2
Potassium Trimethoxy(trifluoromethyl)borate

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